(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride
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Overview
Description
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom, a pyrrolidine ring, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the fluorine atom. One common synthetic route includes the reaction of 3-fluorobenzenesulfonyl chloride with (S)-pyrrolidin-3-amine under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide hydrochloride: can be compared with other similar compounds, such as:
3-Fluoro-N-(pyrrolidin-3-yl)benzenesulfonamide: This compound lacks the (S)-configuration, leading to different biological activity.
N-(pyrrolidin-3-yl)benzenesulfonamide: This compound does not contain the fluorine atom, resulting in different chemical properties.
3-Fluoro-N-(piperidin-3-yl)benzenesulfonamide: This compound has a piperidine ring instead of a pyrrolidine ring, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
3-fluoro-N-[(3S)-pyrrolidin-3-yl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S.ClH/c11-8-2-1-3-10(6-8)16(14,15)13-9-4-5-12-7-9;/h1-3,6,9,12-13H,4-5,7H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUWIMKKPWSHHY-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NS(=O)(=O)C2=CC=CC(=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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